N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

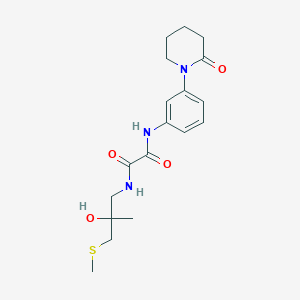

The compound N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-hydroxy-2-methyl-3-(methylthio)propyl group, which combines hydrophilic (hydroxyl) and lipophilic (methylthio) moieties.

- N2-substituent: A 3-(2-oxopiperidin-1-yl)phenyl group, featuring a phenyl ring linked to a 2-oxopiperidine (a six-membered lactam ring).

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-18(25,12-26-2)11-19-16(23)17(24)20-13-6-5-7-14(10-13)21-9-4-3-8-15(21)22/h5-7,10,25H,3-4,8-9,11-12H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUQZKYYWJKGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, identified by its CAS number 1396806-31-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 379.5 g/mol. The structure includes a hydroxy group, a methylthio group, and an oxalamide moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N3O4S |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 1396806-31-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and methylthio groups enhance binding affinity, potentially modulating enzyme activity and influencing biochemical pathways.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that oxalamides can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A case study involving related oxalamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.

Enzyme Inhibition

The compound's oxalamide structure allows it to act as a competitive inhibitor for certain enzymes. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival. For example, inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, has been observed in structurally analogous compounds.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported in the range of micromolar concentrations, indicating potent activity.

- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

- Comparative Analysis : A comparative study with other oxalamide derivatives highlighted that modifications in the side chains significantly influence biological activity, emphasizing the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related oxalamides derived from the evidence:

Compound A : N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- N1-substituent : Same as the target compound.

- N2-substituent : A 2,2,2-trifluoroethyl group.

- Key Differences :

- The trifluoroethyl group is highly electronegative and lipophilic, which may enhance metabolic stability but reduce solubility compared to the target compound’s oxopiperidinyl-phenyl group.

- The absence of an aromatic ring in Compound A limits π-π stacking interactions, a feature enabled by the phenyl group in the target compound.

Compound B : N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide

- N1-substituent : A propyl chain linked to a piperazine ring bearing a 2,3-dichlorophenyl group.

- N2-substituent : A 5-methylpyrazole ring.

- Key Differences: The piperazine moiety in Compound B is basic and may improve water solubility, whereas the 2-oxopiperidine in the target compound is a neutral lactam.

Compound C : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide

- N1-substituent : A chlorinated and trifluoromethyl-substituted phenyl ring.

- N2-substituent : A fluorinated phenyl group linked to a pyridine-carbamoyl moiety.

- Key Differences: The trifluoromethyl and pyridine groups in Compound C increase steric bulk and electron-withdrawing effects, likely enhancing binding affinity to hydrophobic enzyme pockets. Compared to the target compound, Compound C lacks hydrogen-bond donors (e.g., hydroxyl group), which may reduce interactions with polar targets.

Compound D : N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- N1-substituent : A simpler 2-hydroxypropyl group.

- N2-substituent : A 3-(trifluoromethyl)phenyl group.

- The trifluoromethylphenyl group in Compound D offers strong electron-withdrawing effects, contrasting with the target compound’s oxopiperidine-phenyl group, which may participate in hydrogen bonding.

Inferred Pharmacological and Physicochemical Properties

- Solubility : The target compound’s hydroxyl and lactam groups may confer better aqueous solubility than Compounds A, C, and D, which have stronger lipophilic substituents (e.g., trifluoroethyl, trifluoromethylphenyl).

- Metabolic Stability : The methylthio group in the target compound could be susceptible to oxidative metabolism, whereas Compounds B and C with halogenated groups may exhibit longer half-lives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.